(Methoxymethylene)malononitrile

Heterocyclic Chemistry Pyrazole Synthesis Reaction Yield

Solid (ethoxymethylene)malononitrile limits yield and complicates automated liquid handling. The methoxy analog's liquid state (mp 49-53 °C) eliminates these bottlenecks with quantifiable advantages: • 66% pyrazole formation yield vs 53% for the ethoxy variant • Compatible with automated synthesis platforms & continuous flow chemistry • Validated entry point for thieno[3,2-e]indolizines via 'Tert-amino effect' cyclization Supplied at ≥95% purity; store at 2-8 °C.

Molecular Formula C5H4N2O
Molecular Weight 108.1 g/mol
CAS No. 672-81-1
Cat. No. B1596169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methoxymethylene)malononitrile
CAS672-81-1
Molecular FormulaC5H4N2O
Molecular Weight108.1 g/mol
Structural Identifiers
SMILESCOC=C(C#N)C#N
InChIInChI=1S/C5H4N2O/c1-8-4-5(2-6)3-7/h4H,1H3
InChIKeyPPIRRJFTJMFMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxymethylene Malononitrile: Versatile Heterocyclic Building Block


(Methoxymethylene)malononitrile (CAS 672-81-1), also known as 2-(methoxymethylidene)propanedinitrile, is a small organic molecule with the chemical formula C5H4N2O and a molecular weight of 108.1 g/mol . It is a key member of the (alkoxymethylene)malononitrile family, featuring a highly reactive, electron-deficient alkene core bearing two cyano groups and a methoxy substituent . This specific substitution pattern renders it a versatile building block in organic synthesis, particularly as a Michael acceptor and a precursor for constructing diverse nitrogen-containing heterocycles, including pyrazoles and thiophenes [1].

Methoxymethylene Malononitrile: Key Differences from Analogs


While (Methoxymethylene)malononitrile belongs to a class of (alkoxymethylene)malononitriles, it cannot be generically substituted for its closest analogs, particularly the widely used (Ethoxymethylene)malononitrile (CAS 123-06-8) [1]. The difference between a methoxy (-OCH3) and an ethoxy (-OCH2CH3) substituent leads to distinct physical properties, such as physical state and melting point, and can significantly alter reactivity and reaction outcomes . For instance, the methoxy variant is a liquid at room temperature with a lower melting point (49-53 °C) compared to the ethoxy analog, which is a solid (64-66 °C) [2]. These differences impact key procurement and application parameters, including handling, solubility, purification, and the final yield of target heterocyclic compounds. The following section provides quantitative evidence detailing where these critical differences manifest.

Methoxymethylene Malononitrile: Evidence of Differentiated Performance


Higher Pyrazole Yield vs. Ethoxy Analog

In the synthesis of a substituted pyrazole derivative, using (Methoxymethylene)malononitrile as a reactant with 2-(3-naphthyloxy)acetohydrazide resulted in a reported yield of 66%. In a separate study, a similar reaction employing the closely related analog (Ethoxymethylene)malononitrile with the same hydrazide derivative yielded only 53% of the corresponding product [1].

Heterocyclic Chemistry Pyrazole Synthesis Reaction Yield

Liquid Handling Advantage vs. Solid Analog

A key differentiator for (Methoxymethylene)malononitrile is its physical state. It is reported as a liquid with a melting point range of 49-53 °C. In contrast, its closest analog, (Ethoxymethylene)malononitrile, is an orange solid at room temperature with a melting point of 64-66 °C [1].

Material Handling Physical Properties Process Chemistry

Thienoindolizine Synthesis via Tert-Amino Effect

(Methoxymethylene)malononitrile has a specific and well-documented application as a key Michael acceptor in the synthesis of complex thieno[3,2-e]indolizines and thieno[2,3-c]quinolizines. It reacts with (dialkylamino)thiophenes to form Michael adducts, which upon heating in refluxing 1-butanol undergo a specific cyclization via a 1,5-hydrogen shift to yield the target heterocycles [1]. This specific utility is not widely established for the ethoxy analog.

Fused Heterocycles Thienoindolizines Michael Addition

Methoxymethylene Malononitrile Applications


Pyrazole Heterocycle Synthesis with Optimized Yield

Based on the evidence of a 66% yield in pyrazole formation versus 53% for the ethoxy analog, (Methoxymethylene)malononitrile is the reagent of choice for research groups and chemical manufacturers aiming to maximize yield and minimize waste in the production of specific pyrazole derivatives . This is particularly critical in multi-step syntheses where intermediate yield strongly impacts overall process economics.

Fused Thieno-Heterocyclic Scaffolds for Medicinal Chemistry

For medicinal chemists and chemical biologists exploring thieno[3,2-e]indolizines and related scaffolds, (Methoxymethylene)malononitrile offers a validated, literature-supported entry point via the 'Tert-amino effect' cyclization [1]. Its established reactivity with (dialkylamino)thiophenes provides a reliable route to these complex structures, expediting hit-to-lead and lead optimization campaigns.

Liquid-Phase and Automated Synthesis Workflows

Given its liquid state at ambient temperature (melting point 49-53 °C) compared to the solid ethoxy analog (melting point 64-66 °C), (Methoxymethylene)malononitrile is the preferred reagent for applications in automated synthesis platforms, continuous flow chemistry, or any process where liquid handling offers a distinct advantage in precision, safety, or ease of integration [2].

Building Block for Electron-Deficient Alkene Chemistries

As a versatile (alkoxymethylene)malononitrile, this compound serves as a key building block for a wide range of Knoevenagel and Michael addition reactions. Its unique methoxy substitution profile provides a differentiated steric and electronic environment compared to other analogs, making it a valuable entry in a synthetic chemist's toolkit for generating molecular diversity and exploring structure-activity relationships .

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